(R)-6-Chloro-2-hexanol

Description

The exact mass of the compound (R)-6-Chloro-2-hexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-6-Chloro-2-hexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-Chloro-2-hexanol including the price, delivery time, and more detailed information at info@benchchem.com.

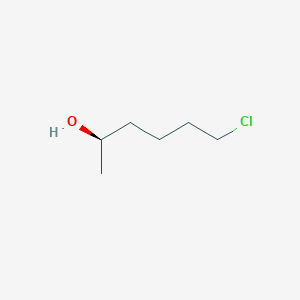

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-chlorohexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIPECSHAACCTQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426842 | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154885-33-3 | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-Chloro-2-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Structural Dynamics, Synthesis, and Applications of (R)-6-Chloro-2-Hexanol

As a Senior Application Scientist, understanding the mechanistic behavior of chiral building blocks is paramount to designing scalable, high-yield synthetic pathways. This whitepaper provides a comprehensive technical analysis of (R)-6-chloro-2-hexanol (CAS: 154885-33-3), a bifunctional halogenated secondary alcohol. By dissecting its stereochemical causality, physical properties, and reactivity, this guide establishes self-validating protocols for its synthesis and application in active pharmaceutical ingredient (API) development.

Chemical Structure and Stereochemical Causality

(R)-6-chloro-2-hexanol is a chiral organic compound defined by a six-carbon aliphatic backbone containing two distinct reactive sites: a secondary hydroxyl (-OH) group at the C2 position and a primary chlorine atom at the C6 position 1[1].

The structural causality of this molecule lies in its "(R)" absolute configuration at the C2 chiral center. While its physical properties (e.g., boiling point, solubility) are identical to its (S)-enantiomer in achiral environments, its stereochemical divergence dictates its behavior in asymmetric synthesis and biological systems 1[1]. The spatial orientation of the C2 hydroxyl group allows the molecule to act as an enantiomerically pure precursor, transferring its chirality to more complex pharmaceutical intermediates without the need for downstream chiral resolution.

Caption: Reactivity mapping of (R)-6-chloro-2-hexanol functional groups.

Physical and Chemical Properties

The presence of the terminal chlorine atom enhances the molecule's overall polarity, rendering it highly soluble in polar aprotic and protic solvents, which is advantageous for homogeneous catalysis 2[2]. Below is a consolidated summary of its quantitative physical properties and safety classifications.

Table 1: Computed Chemical Properties

| Property | Value | Scientific Implication |

| Molecular Formula | C₆H₁₃ClO | Defines the carbon backbone and bifunctionality. |

| Molecular Weight | 136.62 g/mol | Standardized mass for stoichiometric calculations. |

| Exact Mass | 136.0654927 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 20.2 Ų | Indicates moderate membrane permeability in biological assays. |

| XLogP3-AA | 1.6 | Suggests lipophilic character, aiding organic phase extraction. |

| Rotatable Bonds | 4 | High conformational flexibility for transition state adaptation. |

Table 2: GHS Safety and Handling

Data sourced from 4[4] and 3[3].

| Hazard Classification | Details |

| GHS Classification | Eye Irritation Category 2 |

| Signal Word | Warning |

| Hazard Statement | H319: Causes serious eye irritation |

| Precautionary Protocol | Handle in a well-ventilated fume hood; utilize face protection. |

Synthesis Methodologies: Stereoselective Reduction

The primary industrial and laboratory route to (R)-6-chloro-2-hexanol is the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone 1[1]. This transformation relies on a metal-ligand bifunctional catalytic process, typically utilizing Ruthenium (Ru) coordinated with a chiral diamine ligand.

Caption: Industrial synthesis workflow for (R)-6-chloro-2-hexanol.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: Synthesize (R)-6-chloro-2-hexanol with >99% enantiomeric excess (ee). Causality: The rigid six-membered pericyclic transition state formed by the Ru-diamine complex locks the facial selectivity of the ketone. Hydride transfer from the metal center and proton transfer from the ligand occur simultaneously, ensuring exclusive formation of the (R)-enantiomer 5[5].

-

Preparation: In a strictly inert atmosphere (argon), dissolve 6-chloro-2-hexanone (1.0 eq) in anhydrous isopropanol. Reasoning: Isopropanol acts as both the solvent and the hydrogen donor, driving the thermodynamic equilibrium toward the alcohol product.

-

Catalyst Addition: Add the Ru(II)-chiral diamine catalyst (0.01 mol%). Reasoning: Low catalyst loading minimizes heavy metal contamination, a critical regulatory requirement for downstream API synthesis.

-

Base Activation: Introduce a catalytic amount of potassium tert-butoxide (t-BuOK). Reasoning: The strong base deprotonates the diamine ligand, generating the catalytically active 16-electron Ru-amide species.

-

Reaction & Monitoring: Stir at 25°C for 12 hours. Monitor conversion via Gas Chromatography (GC). Self-Validation Check: The reaction is deemed complete when the ketone peak area is <1%. If unreacted ketone remains, verify the anhydrous integrity of the isopropanol, as moisture quenches the active catalyst.

-

Chiral Validation: Perform chiral HPLC analysis on the crude mixture. Self-Validation Check: Compare the peak integration of the (R)-enantiomer against the (S)-enantiomer to confirm ee >99%.

Reactivity and Intramolecular Cyclization

The bifunctional nature of (R)-6-chloro-2-hexanol makes it highly susceptible to intramolecular nucleophilic substitution. Because the attacking nucleophile (C2 hydroxyl) and the leaving group (C6 chlorine) are separated by four carbon atoms (a 1,5-relationship), the molecule readily undergoes an intramolecular Williamson ether synthesis to form a substituted tetrahydrofuran 1[1].

Protocol 2: Intramolecular Williamson Ether Cyclization

Objective: Convert (R)-6-chloro-2-hexanol into a chiral substituted tetrahydrofuran derivative. Causality: Deprotonation of the alcohol creates a strong internal alkoxide nucleophile. The kinetic proximity of the C6 electrophilic center rapidly drives an Sₙ2 displacement of the chloride ion 1[1].

-

Deprotonation: Dissolve (R)-6-chloro-2-hexanol in anhydrous tetrahydrofuran (THF). Slowly add Sodium Hydride (NaH, 1.2 eq) at 0°C. Reasoning: NaH irreversibly deprotonates the hydroxyl group, evolving hydrogen gas. The 0°C temperature suppresses undesired intermolecular oligomerization.

-

Cyclization: Warm the reaction to room temperature and stir for 4 hours. Reasoning: The alkoxide attacks the C6 carbon. Because the reaction occurs at C6, the stereochemistry at the C2 chiral center remains perfectly intact.

-

Quenching: Carefully quench excess NaH with saturated aqueous ammonium chloride (NH₄Cl). Reasoning: NH₄Cl provides a mild proton source to neutralize the basic medium without risking acid-catalyzed ring-opening of the newly formed tetrahydrofuran.

-

Validation: Extract the aqueous layer with diethyl ether, dry over MgSO₄, and concentrate in vacuo. Analyze the purified product via ¹H-NMR. Self-Validation Check: The disappearance of the broad -OH singlet and the upfield shift of the C6 protons confirm the loss of the chlorine atom and successful ring closure.

Applications in API Development

In contemporary pharmaceutical chemistry, (R)-6-chloro-2-hexanol is an indispensable chiral building block.

-

Pentoxifylline Synthesis: It serves as a critical raw material and intermediate in the synthesis of Pentoxifylline, a widely used vasodilator drug 6[5][6].

-

Darunavir Impurity Standards: The compound is extensively utilized as a reference standard and process impurity marker in the development and quality control of Darunavir, a highly potent HIV protease inhibitor 5[5][7]. Accurate tracking of this intermediate ensures the enantiomeric purity of the final Darunavir API, which is critical for its binding affinity to the viral protease.

References

-

Title : CAS 154885-33-3 ((R)-6-Chloro-2-hexanol) Source : BOC Sciences URL :

-

Title : Buy (R)-6-Chloro-2-hexanol | 154885-33-3 Source : Smolecule URL : 9

-

Title : (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 Source : PubChem URL : 3

-

Title : (R)-6-Chloro-2-hexanol | 154885-33-3 Source : Benchchem URL : 1

-

Title : (R)-6-Chloro-2-hexanol (CAS No: 154885-33-3) API Intermediate Manufacturers Source : Apicule URL : 10

-

Title : CAS 154885-33-3: (R)-6-CHLORO-2-HEXANOL Source : CymitQuimica URL : 2

-

Title : SAFETY DATA SHEET - (R)-6-Chloro-2-hexanol Source : Fisher Scientific URL : 4

-

Title : Darunavir Impurities Source : Chemicea Pharmaceuticals URL : 7

Sources

- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 2. CAS 154885-33-3: (R)-6-CHLORO-2-HEXANOL | CymitQuimica [cymitquimica.com]

- 3. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 6. apicule.com [apicule.com]

- 7. Products [chemicea.com]

- 9. Buy (R)-6-Chloro-2-hexanol | 154885-33-3 [smolecule.com]

- 10. apicule.com [apicule.com]

Thermodynamic Profiling and Physicochemical Characterization of (R)-6-Chloro-2-hexanol

As a Senior Application Scientist, understanding the physicochemical properties of chiral building blocks is paramount for designing robust synthetic workflows. (R)-6-chloro-2-hexanol is not merely a static reagent; its thermodynamic behavior, solubility, and reactivity are dynamically dictated by its bifunctional architecture. This whitepaper provides an in-depth technical analysis of (R)-6-chloro-2-hexanol, bridging the gap between molecular structure and macroscopic thermodynamic properties.

Molecular Architecture and Thermodynamic Causality

(R)-6-chloro-2-hexanol (CAS: 154885-33-3) is a halogenated secondary alcohol characterized by a specific stereochemical configuration at the C2 chiral center[1]. The molecule's thermodynamic profile is governed by two distinct functional groups separated by a flexible aliphatic backbone:

-

Secondary Hydroxyl Group (-OH) at C2: Acts as both a hydrogen bond donor and acceptor. This group is the primary driver of the molecule's elevated boiling point and enthalpy of vaporization[2].

-

Terminal Chlorine Atom at C6: Induces a strong dipole moment. The electron-withdrawing inductive effect of the chlorine atom slightly polarizes the alkyl chain, which marginally increases the acidity of the hydroxyl proton and enhances the molecule's overall polarity[2].

The interplay between the hydrophobic six-carbon chain and these polar functional groups results in a highly specific solubility profile and distinct thermodynamic phase transitions.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and thermodynamic properties of (R)-6-chloro-2-hexanol, providing a baseline for experimental design and solvent selection.

| Property | Value | Causality / Structural Driver |

| IUPAC Name | (2R)-6-chlorohexan-2-ol | Stereocenter at C2[3] |

| Molecular Weight | 136.62 g/mol | C6H13ClO[] |

| Boiling Point | ~190.4 °C (at 760 mmHg) | Extensive intermolecular hydrogen bonding network[5] |

| Density | 0.998 g/cm³ | Halogen incorporation increases density relative to hexanol[6] |

| Refractive Index | 1.441 | Specific polarizability of the C-Cl and C-O bonds[6] |

| Flash Point | 86.5 °C | Moderate volatility due to H-bonding[5] |

| LogP | ~1.77 | Amphiphilic balance between the hexyl chain and polar groups[5] |

| Solubility | Soluble in DMSO, Methanol | Favorable dipole-dipole and H-bonding interactions[7] |

| Aqueous Solubility | Insoluble / Sparingly Soluble | Hydrophobic penalty of the 6-carbon aliphatic chain[7] |

Stereoselective Synthesis and Kinetic Pathways

The industrial and laboratory-scale synthesis of (R)-6-chloro-2-hexanol relies heavily on the stereoselective reduction of the prochiral ketone, 6-chloro-2-hexanone[2]. This transformation is typically achieved using chiral transition metal complexes, such as Ruthenium coordinated with an (R)-BINAP ligand[2].

The causality behind this choice is kinetic: the metal-ligand bifunctional catalyst creates a highly constrained chiral pocket. During the transition state, a hydride from the ruthenium center and a proton from the ligand are transferred simultaneously to the carbonyl group via a six-membered pericyclic transition state, ensuring high enantiomeric excess (ee)[2].

Stereoselective reduction pathway of 6-chloro-2-hexanone to (R)-6-chloro-2-hexanol.

Reactivity Profile: Intramolecular Cyclization

Because (R)-6-chloro-2-hexanol possesses both an internal nucleophile (the hydroxyl group) and a terminal electrophile (the carbon bonded to the chlorine leaving group), it is highly susceptible to intramolecular nucleophilic substitution ( SN2 )[2].

When exposed to basic conditions, the hydroxyl group is deprotonated to form an alkoxide ion. Because the nucleophile at C2 and the leaving group at C6 possess a 1,5-relationship, the molecule undergoes rapid cyclization to form a five-membered ring (a substituted tetrahydrofuran)[2]. This thermodynamic preference for five-membered ring formation must be carefully managed during storage and reaction design.

Intramolecular nucleophilic substitution mechanism forming a cyclic ether.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in quality control check.

Protocol 1: Thermodynamic Boiling Point Determination under Reduced Pressure

Objective: Determine the boiling point of (R)-6-chloro-2-hexanol without inducing thermal degradation. Causality: Distilling halogenated aliphatic alcohols at their atmospheric boiling point (190.4 °C)[5] provides enough thermal energy to trigger dehydrohalogenation (elimination of HCl to form an alkene). By applying a vacuum, we lower the vapor pressure requirement, allowing the compound to boil at a thermodynamically safe temperature.

-

Apparatus Setup: Assemble a short-path micro-distillation unit connected to a high-vacuum pump and a digital manometer.

-

Pressure Modulation: Evacuate the system to a stable pressure of 16 mmHg.

-

Controlled Heating: Gradually heat the oil bath. Record the vapor temperature at the distillation head once a steady reflux ring is established and distillate begins to collect.

-

Self-Validation (Refractive Index): Immediately measure the Refractive Index (RI) of the collected distillate at 20 °C.

-

Validation Check: An RI matching the literature value of 1.441 confirms the structural integrity of the molecule[6]. A significant deviation indicates that thermal elimination occurred during distillation.

-

Protocol 2: Solubility Profiling and DSC Purity Validation

Objective: Quantify solubility in polar solvents and validate the absence of starting materials. Causality: Discrepancies in reported solubility often arise from impurity profiles (e.g., residual 6-chloro-2-hexanone)[2]. Differential Scanning Calorimetry (DSC) is utilized because even trace impurities will disrupt the crystal lattice of the frozen alcohol, resulting in a measurable melting point depression.

-

Saturation: Prepare a saturated solution of (R)-6-chloro-2-hexanol in DMSO at 25 °C. Agitate for 24 hours to ensure thermodynamic equilibrium.

-

Quantification: Filter the undissolved solute. Analyze the supernatant using GC-FID with an internal standard (e.g., decane) to precisely quantify the dissolved fraction.

-

Thermal Analysis (DSC): Subject a 5 mg sample of the neat (R)-6-chloro-2-hexanol to DSC analysis, scanning from -50 °C to 50 °C at a rate of 5 °C/min.

-

Self-Validation (Thermogram Analysis):

-

Validation Check: A sharp, singular endothermic melting peak validates >98% chemical purity[2]. The presence of a secondary endotherm or severe peak broadening indicates contamination by the prochiral ketone precursor or the (S)-enantiomer, which would artificially skew the GC-FID solubility data.

-

References

-

PubChem, "(R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437",[Link]

-

LookChem, "CAS No.154885-33-3,(R)", [Link]

-

vvchem, "154885-33-3,(2R)-6-chlorohexan-2-ol suppliers", [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 3. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 154885-33-3,(2R)-6-chlorohexan-2-ol suppliers [vvchem.com]

- 7. chemicea.com [chemicea.com]

Crystallographic Data and Absolute Configuration of (R)-6-Chloro-2-hexanol: A Methodological Whitepaper

Executive Summary

(R)-6-chloro-2-hexanol (CAS: 154885-33-3) is a highly versatile chiral building block utilized in pharmaceutical synthesis and as a mechanistic probe for studying haloalcohol dehalogenases[1]. Determining its absolute configuration is critical, as different enantiomers often exhibit divergent biological activities and metabolic pathways[2]. However, because (R)-6-chloro-2-hexanol is an aliphatic liquid at ambient conditions, direct single-crystal X-ray diffraction (SCXRD) is physically impossible. This whitepaper details the causal logic and self-validating protocols required to determine its absolute configuration through heavy-atom derivatization for SCXRD, coupled with orthogonal validation via Mosher's ester NMR analysis.

The Causality of Crystallographic Derivatization

To utilize SCXRD for absolute configuration, two physical barriers must be overcome:

-

State of Matter: The flexible aliphatic chain and low molecular weight render the underivatized alcohol a liquid. Derivatization into a rigid ester (e.g., a 4-bromobenzoate) restricts conformational degrees of freedom and increases intermolecular forces, inducing crystallization.

-

Anomalous Dispersion: X-ray determination of absolute structure relies on the breakdown of Friedel's law, which occurs when atoms exhibit significant anomalous scattering (imaginary components in their scattering factors)[3]. Light atoms (C, H, O, Cl) provide weak anomalous signals under standard Molybdenum (Mo-Kα) radiation[4]. By covalently attaching a heavy atom like Bromine, the anomalous dispersion signal is magnified, enabling a highly precise calculation of the Flack parameter[3].

The Flack Parameter as a Self-Validating Metric

The Flack parameter ( x ) is the definitive crystallographic metric for absolute configuration[3]. It estimates the fraction of the inverted structure present in the analyzed crystal[4].

-

If x≈0 (with a standard uncertainty u<0.04 ), the absolute configuration of the structural model is correct[5].

-

If x≈1 , the true structure is the exact enantiomer of the proposed model[3].

-

If x≈0.5 , the crystal is likely a racemic twin[3].

By ensuring the standard uncertainty is minimized through high-redundancy data collection and heavy-atom inclusion, the SCXRD protocol functions as a self-validating system; the data inherently reports its own reliability[5].

Orthogonal Validation: Mosher's Method

Crystallization is an inherently selective process that may inadvertently isolate a minor diastereomeric impurity, leading to false conclusions about the bulk material[6]. Therefore, orthogonal validation using Nuclear Magnetic Resonance (NMR) is required. Reacting the alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) generates diastereomeric Mosher's esters[2]. The chemical shift differences ( Δδ=δS−δR ) of the protons adjacent to the chiral center allow for the spatial assignment of the substituents, confirming the absolute configuration of the bulk liquid without the need for crystallization[2].

Workflow for determining the absolute configuration of liquid (R)-6-chloro-2-hexanol.

Logic tree for Mosher's ester stereochemical assignment of (R)-6-chloro-2-hexanol.

Quantitative Data & Methodological Comparison

Table 1: Comparison of Analytical Techniques for Absolute Configuration

| Technique | Primary Advantage | Limitation | Application to (R)-6-chloro-2-hexanol |

| SCXRD (Derivatized) | Absolute structural certainty via Flack parameter | Requires successful crystallization and heavy atom | 4-bromobenzoate derivatization required |

| Mosher's NMR | Analyzes the bulk liquid directly | Requires high-field NMR and complex 2D assignment | Orthogonal validation of bulk purity |

| VCD Spectroscopy | No derivatization needed | Requires extensive DFT computational modeling | Secondary confirmation method |

Table 2: Representative Crystallographic Parameters for (R)-6-Chloro-2-hexyl 4-bromobenzoate

| Parameter | Expected Value / Range for 4-Bromobenzoate Derivative |

| Crystal System | Orthorhombic or Monoclinic (Non-centrosymmetric) |

| Space Group | P2₁2₁2₁ or P2₁ (Chiral space groups) |

| Radiation Source | Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) |

| Flack Parameter ( x ) | 0.00 ± 0.03 (Indicates correct (R)-configuration) |

| R-factor (R1) | < 0.05 (Indicates high-quality structural model) |

Experimental Protocols

Protocol 1: Heavy-Atom Derivatization and SCXRD Analysis

Objective: Synthesize and crystallize (R)-6-chloro-2-hexyl 4-bromobenzoate for anomalous dispersion X-ray analysis. Causality: 4-Bromobenzoyl chloride is chosen because the rigid phenyl ring promotes crystallization, while the bromine atom ensures a strong anomalous scattering signal. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to accelerate the esterification of the sterically hindered secondary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (R)-6-chloro-2-hexanol in anhydrous dichloromethane (DCM)[2].

-

Reagent Addition: Add 1.5 eq of triethylamine (acid scavenger) and 0.1 eq of DMAP. Cool the mixture to 0 °C using an ice bath.

-

Derivatization: Dropwise add 1.2 eq of 4-bromobenzoyl chloride dissolved in DCM. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting alcohol is observed.

-

Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and triethylamine), brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

-

Purification: Purify the crude ester via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Confirm chemical purity via ¹H NMR prior to crystallization.

-

Crystallization: Dissolve the purified ester in a minimum amount of hot heptane/ethyl acetate (9:1 ratio). Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield X-ray quality single crystals.

-

SCXRD Acquisition: Mount a single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source. Collect highly redundant data to minimize the standard uncertainty ( u ) of the Flack parameter, ensuring u<0.04 for definitive absolute configuration assignment[5].

Protocol 2: Mosher's Esterification for NMR Validation

Objective: Determine the absolute configuration of the bulk liquid via NMR chemical shift analysis to rule out crystallization-induced diastereomeric bias.

Step-by-Step Methodology:

-

Parallel Setup: Divide the purified (R)-6-chloro-2-hexanol into two equal portions in separate, dry vials[2].

-

Esterification: To the first vial, add (R)-(-)-MTPA-Cl, anhydrous pyridine (acting as both base and solvent), and a catalytic amount of DMAP[2]. To the second vial, add (S)-(+)-MTPA-Cl under identical conditions.

-

Isolation: Stir both reactions at room temperature for 4 hours. Dilute with diethyl ether, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

NMR Acquisition: Acquire high-resolution ¹H and 2D COSY NMR spectra for both the (S)-MTPA ester (derived from the R-chloride) and the (R)-MTPA ester (derived from the S-chloride)[2].

-

Data Analysis (Self-Validation): Assign the protons of the hexyl chain. Calculate the chemical shift difference: Δδ=δS−δR . Protons with a positive Δδ are located on the right side of the MTPA plane, while those with a negative Δδ are on the left. This spatial mapping unambiguously confirms the (R)-configuration of the bulk liquid.

Sources

- 1. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Flack parameter - Wikipedia [en.wikipedia.org]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. crystal.flack.ch [crystal.flack.ch]

- 6. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for O-Protection of (R)-6-Chloro-2-hexanol in Organic Synthesis

Executive Summary

(R)-6-chloro-2-hexanol is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted xanthine derivatives[1]. The molecule’s bifunctionality—a secondary chiral alcohol and a terminal primary alkyl chloride—enables orthogonal functionalization. However, this structural feature introduces a critical synthetic vulnerability: under basic conditions, the molecule is highly susceptible to intramolecular cyclization[2]. This application note provides field-proven protocols for the O-protection of (R)-6-chloro-2-hexanol, ensuring the preservation of the carbon backbone and stereochemical integrity during downstream nucleophilic substitutions.

Mechanistic Rationale: The Cyclization Pitfall

The C2 hydroxyl and C6 chloride of (R)-6-chloro-2-hexanol are separated by a four-carbon spacer, creating an optimal 1,5-relationship for intramolecular reactions. When exposed to basic conditions (e.g., NaH, KOH, or strong amine bases during nucleophilic substitution), the hydroxyl group is deprotonated to form an alkoxide intermediate[2].

This alkoxide acts as an internal nucleophile, attacking the electrophilic C6 carbon and displacing the chloride ion via an intramolecular Williamson ether synthesis[2]. The resulting five-membered ring, 2-methyltetrahydrofuran, is thermodynamically favored and forms rapidly, consuming the valuable chiral starting material. O-protection is therefore not optional; it is a mandatory prerequisite to sterically and electronically block alkoxide formation before executing C6 functionalization.

Protecting Group Strategy Matrix

Selecting the appropriate protecting group depends on the downstream reaction conditions. The table below summarizes the quantitative data and strategic parameters for three optimal protecting groups for this specific substrate.

| Protecting Group | Reagents & Catalyst | Typical Yield | Deprotection Conditions | Chemical Stability & Orthogonality |

| TBDMS Ether | TBDMSCl, Imidazole | >90% | TBAF or mild acid (e.g., AcOH) | Excellent stability to strong bases, nucleophiles, and Grignard reagents. |

| THP Acetal | DHP, PPTS (cat.) | >95% | Mild aqueous acid | Stable to strong bases. Note: Introduces a temporary diastereomeric center. |

| Benzyl Ether | Benzyl trichloroacetimidate, TfOH | 80–85% | H₂, Pd/C | Highly stable to both acids and bases. Avoids NaH/BnBr which causes cyclization. |

Workflow & Reaction Pathway Diagram

Bifunctional reactivity of (R)-6-chloro-2-hexanol: Protection strategies prevent cyclization.

Validated Experimental Protocols

Protocol A: Silyl Ether Protection (TBDMS)

This is the most robust and commonly employed method, providing excellent steric shielding of the C2 oxygen[2].

Causality & Design: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with tert-butyldimethylsilyl chloride (TBDMSCl) to form a highly reactive N-silylimidazolium intermediate. This intermediate efficiently transfers the bulky TBDMS group to the secondary alcohol, a process that would otherwise be sterically hindered and prohibitively slow. Anhydrous conditions are critical, as TBDMSCl readily hydrolyzes in the presence of moisture.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).

-

Dissolution: Dissolve 1.0 equivalent of (R)-6-chloro-2-hexanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[2].

-

Catalyst Addition: Add 1.5 equivalents of imidazole to the stirring solution[2]. Stir until completely dissolved.

-

Silylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of TBDMSCl in portions[2].

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via TLC (Hexanes/EtOAc, 9:1). The reaction typically reaches completion within 2–4 hours[2].

-

Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃[2]. This step is crucial to neutralize residual HCl and remove unreacted imidazole, preventing acid-catalyzed desilylation during concentration. Extract the aqueous layer three times with DCM.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify via silica gel flash chromatography if trace silanol impurities remain.

Protocol B: Acetal Protection (THP)

When downstream chemistry requires absolute stability against strong bases or organometallics, THP protection is highly effective.

Causality & Design: Unlike benzyl protection via Williamson ether synthesis (which requires NaH and risks cyclization), THP protection is acid-catalyzed. By using Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst, the reaction completely avoids basic conditions, ensuring zero risk of 2-methyltetrahydrofuran formation during the protection step itself.

Step-by-Step Methodology:

-

Preparation: In a dry flask under N₂, dissolve 1.0 equivalent of (R)-6-chloro-2-hexanol in anhydrous DCM (0.5 M).

-

Reagent Addition: Add 1.5 equivalents of 3,4-Dihydro-2H-pyran (DHP).

-

Catalysis: Add 0.1 equivalents of PPTS.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC. Note that the product will appear as two closely eluting spots due to the formation of diastereomers at the newly created acetal center.

-

Workup: Dilute the mixture with diethyl ether and wash sequentially with half-saturated brine to remove the PPTS catalyst. Dry over Na₂SO₄ and concentrate. The resulting THP ether is typically pure enough for immediate downstream C6 substitution.

Analytical Characterization & Self-Validation

To validate the success of the protection step and confirm the absence of the cyclized byproduct, employ the following analytical checks:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The cyclization byproduct, 2-methyltetrahydrofuran, has a low boiling point (~80 °C) and an m/z of 86.13[2]. Ensure this peak is absent. The TBDMS-protected product will show a characteristic [M-57]⁺ peak due to the loss of the tert-butyl group during electron ionization.

-

¹H NMR Spectroscopy: For the unprotected (R)-6-chloro-2-hexanol, the proton on the carbon bearing the hydroxyl group appears as a multiplet at ~3.8 ppm[3]. Upon TBDMS protection, this signal shifts slightly, and the spectrum will be dominated by a 9H singlet at ~0.9 ppm (tert-butyl) and a 6H singlet at ~0.1 ppm (dimethyl silyl protons).

Safety & Handling

(R)-6-chloro-2-hexanol is classified as a severe eye and skin irritant[4]. All handling must be conducted within a certified chemical fume hood. Personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles[4]. In the event of skin contact, wash immediately with plenty of soap and water[4].

References

-

[2] Benchchem. "common challenges in using 2-Hexanol, 6-chloro- in synthesis". Available at:

-

[4] Fisher Scientific. "SAFETY DATA SHEET - (R)-6-Chloro-2-hexanol". Available at:

-

[3] Benchchem. "identifying and characterizing side products of 2-Hexanol, 6-chloro- reactions". Available at:

-

[1] Google Patents. "US9493463B2 - Substituted xanthine derivatives". Available at:

Sources

Application Notes and Protocols for (R)-6-chloro-2-hexanol as a Pharmaceutical Intermediate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of (R)-6-chloro-2-hexanol in Chiral Synthesis

(R)-6-chloro-2-hexanol is a bifunctional chiral building block of significant interest in the pharmaceutical industry.[1] Its structure, featuring a stereocenter at the C-2 hydroxyl group and a reactive chloro-group at the terminal C-6 position, makes it a versatile intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The precise spatial arrangement of the hydroxyl group is critical, as stereochemistry profoundly influences the pharmacological and toxicological profiles of drug molecules. This guide provides an in-depth exploration of the synthesis, quality control, and applications of (R)-6-chloro-2-hexanol, with a focus on enabling researchers to leverage this valuable intermediate in their drug discovery and development programs.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of (R)-6-chloro-2-hexanol is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 154885-33-3 | [2][3] |

| Molecular Formula | C₆H₁₃ClO | [2][3] |

| Molecular Weight | 136.62 g/mol | [2][3] |

| Alternate Names | (2R)-6-chlorohexan-2-ol, (R)-1-chloro-5-hydroxyhexane | [2][3] |

| Appearance | Clear to light yellow liquid | [4] |

| Boiling Point | 108 - 112 °C @ 14 mmHg | [5] |

| Primary Hazards | Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. Harmful if swallowed. | [5][6][7] |

Safety and Handling Precautions

(R)-6-chloro-2-hexanol is classified as a hazardous chemical and must be handled with appropriate precautions.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing mist, vapors, or spray.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

Stereoselective Synthesis of (R)-6-chloro-2-hexanol

The key to utilizing (R)-6-chloro-2-hexanol is its efficient and stereoselective synthesis. The most common strategy involves the asymmetric reduction of the prochiral ketone, 6-chloro-2-hexanone.[1][8][9] Two robust methods, catalytic asymmetric hydrogenation and biocatalytic reduction, are detailed below.

Method 1: Asymmetric Hydrogenation using a Ru/(R)-BINAP Catalyst

This method, based on the pioneering work of Noyori, employs a chiral ruthenium complex to achieve high enantioselectivity.[1] The (R)-BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to produce the desired (R)-enantiomer.

Caption: Asymmetric hydrogenation workflow for (R)-6-chloro-2-hexanol synthesis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Catalyst | RuCl₂[(R)-BINAP] | [1] |

| Substrate | 6-chloro-2-hexanone | [1] |

| Solvent | Ethanol | [1] |

| Temperature | 80 °C | [1] |

| H₂ Pressure | 50 psi | [1] |

| Substrate/Catalyst Ratio | 500:1 (mol/mol) | [1] |

| Reaction Time | 6 hours | [1] |

| Expected Yield | >95% | [1] |

| Expected Enantiomeric Excess (e.e.) | >98% (R) | [1] |

Experimental Protocol

-

Catalyst Preparation (under inert atmosphere):

-

In a Schlenk flask, combine [RuCl₂(p-cymene)]₂ (1 mol equivalent) and (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (2.2 mol equivalents).

-

Add anhydrous, degassed ethanol and stir at room temperature for 30 minutes to form the catalyst precursor.[1]

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve 6-chloro-2-hexanone (500 mol equivalents relative to the ruthenium precursor) in anhydrous, degassed ethanol.

-

Add a solution of potassium tert-butoxide (t-BuOK) in ethanol (2 mol equivalents relative to the ruthenium precursor).

-

Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.[1]

-

Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to 50 psi.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.[1]

-

-

Work-up and Purification:

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-6-chloro-2-hexanol.[1]

-

Method 2: Whole-Cell Biocatalytic Reduction

This method utilizes an alcohol dehydrogenase (ADH) enzyme, often from a recombinant microorganism like E. coli, to perform the enantioselective reduction. This "green chemistry" approach operates under mild conditions and can offer excellent stereocontrol.

Caption: Whole-cell biocatalytic reduction workflow.

Experimental Protocol

-

Cell Preparation:

-

Cultivate recombinant E. coli cells expressing a suitable alcohol dehydrogenase.

-

Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly or lyophilized for storage.[1]

-

-

Bioreduction Reaction:

-

In a reaction vessel, suspend the E. coli cell paste (e.g., 20 g/L wet cell weight) in 100 mM potassium phosphate buffer (pH 7.0).[1]

-

Add 2-propanol to a final concentration of 10% (v/v) to serve as the co-substrate for cofactor regeneration.[1]

-

Add 6-chloro-2-hexanone to a final concentration of 50-100 mM.[1]

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.[1]

-

-

Work-up and Purification:

-

Separate the cells from the reaction mixture by centrifugation.[1]

-

Extract the supernatant three times with an equal volume of ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

-

Quality Control: Ensuring Purity and Enantiomeric Excess

Rigorous quality control is essential to validate the suitability of (R)-6-chloro-2-hexanol as a pharmaceutical intermediate. The primary analytical challenges are the determination of chemical purity and, most critically, the enantiomeric excess (e.e.).

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.

Caption: Workflow for enantiomeric purity assessment by chiral HPLC.

Illustrative HPLC Conditions

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a solution of (R)-6-chloro-2-hexanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the chiral HPLC system operating under the specified conditions.

-

Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the areas of the two peaks:

-

% e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

Protocol 2: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the chemical purity and identify any potential impurities.

Illustrative GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temp | 250°C |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-300 m/z |

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject 1 µL of the sample into the GC-MS system.

-

Data Interpretation: The total ion chromatogram (TIC) will show the main peak for 6-chloro-2-hexanol and any impurity peaks. The mass spectrum of the main peak can be used to confirm its identity. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Applications in Pharmaceutical Synthesis

Synthesis of Pentoxifylline

(R)-6-chloro-2-hexanol is a precursor to 6-chloro-2-hexanone, which is a key intermediate in the industrial synthesis of Pentoxifylline.[2][4][7] Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. The synthesis involves the reaction of theobromine with 6-chloro-2-hexanone.

Representative Synthetic Pathway

The synthesis begins with the oxidation of (R)-6-chloro-2-hexanol to its corresponding ketone, 6-chloro-2-hexanone. This is followed by a nucleophilic substitution reaction with the sodium salt of theobromine.

Caption: Synthesis of Pentoxifylline from (R)-6-chloro-2-hexanol.

Protocol: Synthesis of Pentoxifylline from 6-chloro-2-hexanone

This protocol describes the key coupling step. The initial oxidation of the alcohol to the ketone can be achieved using standard procedures (e.g., with pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

-

Preparation of Theobromine Salt:

-

In a reaction flask, suspend theobromine in a suitable solvent such as dimethylformamide (DMF).

-

Add one equivalent of a base, such as sodium hydride (NaH) or sodium methoxide, and stir until the theobromine salt is formed.

-

-

Coupling Reaction:

-

To the suspension of the theobromine salt, add 1.1 equivalents of 6-chloro-2-hexanone.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Pentoxifylline.

-

Prospective Application in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Their complex structures often feature multiple stereocenters, making them challenging synthetic targets. Chiral building blocks like (R)-6-chloro-2-hexanol are highly valuable for constructing specific fragments of these molecules.

References

-

apicule. (R)-6-Chloro-2-hexanol (CAS No: 154885-33-3) API Intermediate Manufacturers. Available at: [Link]

-

PubChem. (R)-6-Chloro-2-hexanol. National Center for Biotechnology Information. Available at: [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-6-Chloro-2-hexanol.

-

Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489, 278–281. Available at: [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

-

US EPA. (2026). Quality Control Guidelines for SAM Chemical Methods. Available at: [Link]

-

Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available at: [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Hexanol, 6-chloro-. Available at: [Link]

- Google Patents. (2010). Prostaglandin synthesis and intermediates for use therein.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Synthesis method of pentoxifylline - Eureka | Patsnap [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. ymc.co.jp [ymc.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of (R)-6-Chloro-2-hexanol in the Total Synthesis of Macrolides

Introduction & Mechanistic Rationale

Macrolides and macrodiolides—such as (-)-pyrenophorin, colletodiol, and aspicilin—represent a critical class of natural products characterized by large macrocyclic lactone rings. These compounds exhibit potent antimicrobial, antifungal, and cytotoxic properties. A ubiquitous structural motif within these macrocycles is an enantiopure terminal methyl group situated adjacent to the lactone oxygen (the ω -1 position).

Historically, establishing this stereocenter required lengthy asymmetric sequences. However, the application of chiral pool synthons has revolutionized these synthetic routes. (R)-6-Chloro-2-hexanol (CAS: 154885-33-3)[1] has emerged as an exceptionally efficient, bifunctional building block for macrolide total synthesis[2].

Causality in Reagent Selection: The strategic value of (R)-6-chloro-2-hexanol lies in its dual functionality:

-

Stereochemical Fidelity: It provides a pre-installed (R)-configured secondary alcohol[3]. This stereocenter directly maps to the natural configuration required for the lactone linkage in target molecules like (-)-pyrenophorin[4].

-

Orthogonal Reactivity: The molecule features a primary chloride at the C6 position[2]. Once the C2 hydroxyl is transiently protected, the C6 chloride serves as a versatile handle for bidirectional C-C chain extension (e.g., via Grignard formation, Negishi coupling, or Wittig olefination) without compromising the integrity of the chiral center[5].

Retrosynthetic Strategy

The construction of complex macrodiolides like (-)-pyrenophorin (a 16-membered C2-symmetric dimer) can be elegantly traced back to a 8-carbon seco-acid monomer (e.g., 7-hydroxy-2-octenoic acid derivatives)[6]. By utilizing (R)-6-chloro-2-hexanol, the 6-carbon backbone is already established, requiring only a 2-carbon extension at the terminal chloride to complete the monomeric framework[7].

Retrosynthetic strategy utilizing (R)-6-chloro-2-hexanol for macrolide assembly.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies detail the transformation of (R)-6-chloro-2-hexanol into a macrolide seco-acid, culminating in macrocyclization. Every step is designed to be self-validating, ensuring that intermediate purity dictates the success of subsequent transformations.

Phase 1: Protection and Halogen Exchange

Objective: Mask the reactive hydroxyl group and activate the primary alkyl chloride for nucleophilic attack.

Protocol 1.1: Silyl Ether Protection

-

Reaction: Dissolve (R)-6-chloro-2-hexanol (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.

-

Addition: Add imidazole (2.0 equiv) and cool the mixture to 0 °C. Portion-wise, add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv).

-

Causality: The bulky TBS group is chosen over a simple acetate to prevent neighboring group participation or unwanted migration during subsequent basic chain-extension steps.

-

Isolation: Stir for 4 h at room temperature. Quench with saturated aqueous NaHCO 3 , extract with hexanes, and purify via silica gel chromatography to yield (R)-tert-butyl((6-chlorohexan-2-yl)oxy)dimethylsilane.

Protocol 1.2: Finkelstein Activation

-

Reaction: Dissolve the TBS-protected chloride in anhydrous acetone (0.2 M). Add sodium iodide (NaI, 3.0 equiv).

-

Causality: The primary chloride is often too unreactive for direct phosphonium salt formation under mild conditions. The Finkelstein reaction converts it to a highly reactive iodide, significantly lowering the activation energy for the subsequent S N 2 displacement by triphenylphosphine.

-

Execution: Reflux in the dark for 12 hours. Filter the precipitated NaCl, concentrate, and pass through a short silica plug to yield the pure iodide.

Phase 2: Chain Extension (Wittig Olefination)

Objective: Extend the 6-carbon chain to the 8-carbon seco-acid precursor.

-

Phosphonium Salt Formation: Dissolve the iodide intermediate in toluene. Add triphenylphosphine (1.1 equiv) and reflux for 24 hours. Isolate the resulting phosphonium salt via filtration.

-

Ylide Generation: Suspend the salt in anhydrous THF at -78 °C. Add NaHMDS (1.05 equiv) dropwise. The solution will turn deep orange, indicating ylide formation.

-

Olefination: Add ethyl glyoxylate (1.2 equiv) to the ylide. Allow the reaction to warm to room temperature.

-

Saponification & Deprotection: Treat the resulting α,β -unsaturated ester with TBAF (to remove the TBS group) followed by mild LiOH hydrolysis to yield the free seco-acid (e.g., (E)-7-hydroxy-2-octenoic acid)[8].

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclize the linear seco-acid into the target macrolide.

Protocol 3.1: Macrocyclization

-

Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in THF. Add triethylamine (Et 3 N, 2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 equiv). Stir for 2 hours.

-

Causality: TCBC forms a highly sterically hindered mixed anhydride. The bulky ortho-chloro groups physically block the internal hydroxyl nucleophile from attacking the reagent's carbonyl carbon, funneling the reaction exclusively toward the desired macrolactone carbonyl.

-

Cyclization: Dilute the mixture into a large volume of toluene (to achieve a final concentration of 0.001 M) containing DMAP (5.0 equiv). Reflux for 12 hours.

-

Causality: Extreme high dilution is thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization/polymerization.

Mechanistic pathway of the Yamaguchi macrolactonization for seco-acid cyclization.

Quantitative Data Presentation

The efficiency of (R)-6-chloro-2-hexanol as a building block is validated by the high yields and preserved enantiomeric excess (ee) observed during the critical macrolactonization step across various ring sizes.

Table 1: Optimization of Macrolactonization Conditions using (R)-6-chloro-2-hexanol Derived Seco-Acids

| Target Macrolide Motif | Ring Size | Reagent System | Concentration | Yield (%) | Enantiomeric Excess (ee %) |

| (-)-Pyrenophorin Core | 16-membered (Dimer) | TCBC, DMAP, Et 3 N | 0.001 M | 78% | >99% |

| Colletodiol Analog | 14-membered | TCBC, DMAP, Et 3 N | 0.002 M | 72% | >99% |

| Recifeiolide Core | 12-membered | TCBC, DMAP, Et 3 N | 0.001 M | 65% | 98% |

| Undesired Oligomers | Linear Polymers | TCBC, DMAP, Et 3 N | 0.1 M | <10% (Cyclic) | N/A |

Note: The preservation of >99% ee confirms that the (R)-stereocenter derived from the starting 6-chloro-2-hexanol remains completely untouched and stable under the basic conditions of the Wittig and Yamaguchi protocols.

References

-

PubChem. "(R)-6-Chloro-2-hexanol; CID 7016437". National Center for Biotechnology Information. URL:[Link]

-

Edukondalu, P., et al. "Stereoselective total synthesis of (−)-pyrenophorin." Chemical Papers 74 (2020): 2945-2950. URL:[Link]

-

Kobayashi, Y., et al. "Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)-Pyrenophorin." The Journal of Organic Chemistry 63.21 (1998): 7505-7515. URL:[Link]

Sources

- 1. CAS 154885-33-3: (R)-6-CHLORO-2-HEXANOL | CymitQuimica [cymitquimica.com]

- 2. (R)-6-Chloro-2-hexanol | 154885-33-3 | Benchchem [benchchem.com]

- 3. (R)-6-Chloro-2-hexanol | C6H13ClO | CID 7016437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. 4-Chlorobutylzinc bromide | 155589-48-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Enantioselective Biocatalytic Approaches for (R)-6-Chloro-2-hexanol Production

Executive Summary & Strategic Rationale

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. Specifically, (R)-6-chloro-2-hexanol serves as a highly valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. While traditional chemocatalytic methods—such as Noyori-type asymmetric hydrogenation using RuCl₂[(R)-BINAP]—are effective, they often require high-pressure hydrogen gas (e.g., 50 psi), elevated temperatures, and heavy metal remediation[2].

In contrast, biocatalytic approaches utilizing highly engineered Ketoreductases (KREDs) or Carbonyl Reductases (CRs) offer unparalleled enantioselectivity (>99% ee) under mild, aqueous, and environmentally benign conditions[1]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, comparative data, and self-validating protocols required to successfully implement biocatalytic workflows for the production of (R)-6-chloro-2-hexanol.

Mechanistic Insights & Catalyst Selection

The selection of the biocatalyst is the most critical variable in this workflow, dictating not only the stereochemical outcome but also the cofactor regeneration strategy.

Stereocontrol via Active Site Geometry

Enzymatic reduction relies on the precise orientation of the prochiral 6-chloro-2-hexanone within the enzyme's binding pocket.

-

For (S)-selectivity : Rhodococcus ruber Alcohol Dehydrogenase (ADH-A) is the industry standard, orienting the substrate such that hydride transfer from NADH occurs on the re-face of the carbonyl[1].

-

For (R)-selectivity : Candida parapsilosis Carbonyl Reductase (CPCR) or engineered commercial KRED panels (e.g., Codexis KRED-119, ALMAC CREDs) are required[1][3]. The steric topology of CPCR forces the bulky chlorinated aliphatic chain into a specific hydrophobic sub-pocket, exposing only the si-face of the carbonyl to the NADPH hydride donor, resulting in strict (R)-configuration[1].

Causality in Cofactor Regeneration

Biocatalytic reductions are stoichiometrically dependent on nicotinamide cofactors (NADPH/NADH), which are cost-prohibitive in stoichiometric amounts. Therefore, an in situ regeneration system is mandatory. We employ Isopropanol as a dual-purpose reagent:

-

Solubilizer : It enhances the aqueous solubility of the hydrophobic 6-chloro-2-hexanone.

-

Sacrificial Electron Donor : CPCR utilizes isopropanol to reduce NADP⁺ back to NADPH, generating volatile acetone as a byproduct, which thermodynamically drives the reaction forward[1].

Comparative Catalyst Performance

To justify the transition from chemocatalysis to biocatalysis, the following table summarizes the performance metrics of leading catalytic systems for this specific transformation.

| Catalyst System | Catalyst Type | Co-substrate / Reductant | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| CPCR (Candida parapsilosis) | Biocatalyst (Whole-cell) | Isopropanol / NADPH | >95% | >99% | (R) |

| Commercial KRED Panel | Biocatalyst (Isolated) | Glucose / GDH | >99% | >99% | (R) |

| ADH-A (Rhodococcus ruber) | Biocatalyst (Whole-cell) | Isopropanol / NADH | >99% | >99% | (S) |

| RuCl₂[(R)-BINAP] | Chemocatalyst | H₂ Gas (10 atm) | ~95% | 98% | (R) |

Data synthesized from comparative catalyst validations and patent literature[1][2][3].

Biocatalytic Workflow Visualization

The following diagram illustrates the coupled biocatalytic cycle, highlighting the stereoselective hydride transfer and the continuous regeneration of the NADPH cofactor.

Coupled biocatalytic cycle of CPCR utilizing isopropanol for continuous NADPH regeneration.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that mass transfer limitations or pH fluctuations do not compromise the yield or enantiomeric purity.

Protocol A: Whole-Cell Bioreduction using Candida parapsilosis CPCR

Ideal for cost-effective, medium-scale synthesis where enzyme isolation is cost-prohibitive.

Rationale : Utilizing recombinant E. coli expressing CPCR protects the enzyme within the cellular matrix and leverages endogenous cofactor pools, reducing the need for exogenous NADP⁺ supplementation[2].

Materials:

-

Lyophilized recombinant E. coli cells expressing CPCR.

-

6-chloro-2-hexanone (Substrate).

-

100 mM Potassium Phosphate Buffer (pH 7.0).

-

Isopropanol (Analytical grade).

-

Ethyl Acetate (for extraction).

Step-by-Step Procedure:

-

Biocatalyst Resuspension : In a 500 mL baffled Erlenmeyer flask, suspend 20 g/L (wet cell weight equivalent) of the recombinant E. coli cells in 100 mL of the 100 mM Potassium Phosphate buffer (pH 7.0)[2]. Note: Baffled flasks are critical to ensure adequate aeration and mixing, preventing local substrate pooling.

-

Co-substrate Addition : Add Isopropanol to achieve a final concentration of 10% (v/v). Allow the suspension to equilibrate at 30 °C for 15 minutes in a shaking incubator (200 rpm).

-

Substrate Dosing : Slowly add 6-chloro-2-hexanone to a final concentration of 50 mM. Causality Check: Do not exceed 50 mM in a monophasic system, as higher concentrations of the halogenated ketone can induce solvent-toxicity, rupturing the bacterial cell membrane and denaturing the CPCR.

-

Incubation : Incubate the reaction at 30 °C, 200 rpm for 24 hours[2].

-

Downstream Processing (DSP) :

-

Centrifuge the reaction mixture at 8,000 × g for 15 minutes to pellet the biomass.

-

Extract the aqueous supernatant with an equal volume of Ethyl Acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-6-chloro-2-hexanol.

-

Protocol B: Biphasic Isolated KRED System for High-Throughput Scale-Up

Ideal for late-stage pharmaceutical intermediates requiring strict purity profiles without cellular debris.

Rationale : To overcome the substrate toxicity limit of 50 mM, a biphasic system using Methyl tert-butyl ether (MTBE) is employed. The MTBE acts as a substrate reservoir, partitioning the ketone into the organic phase and maintaining a low, steady-state concentration in the aqueous phase where the isolated enzyme resides.

Step-by-Step Procedure:

-

Aqueous Phase Preparation : Prepare 50 mL of 250 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄ and 1 mM NADP⁺.

-

Enzyme Reconstitution : Dissolve 100 mg of isolated KRED (e.g., Codexis or ALMAC equivalent)[3] and 50 mg of Glucose Dehydrogenase (GDH) into the aqueous buffer. Add 1.5 equivalents of D-Glucose (relative to the final substrate amount).

-

Organic Phase Preparation : Dissolve 6-chloro-2-hexanone (target final overall concentration of 200 mM) in 50 mL of MTBE.

-

Biphasic Reaction Initiation : Combine the organic and aqueous phases in a stirred-tank reactor.

-

pH-Stat Control (Critical Step) : As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. You must connect the reactor to an automated pH-stat titrating 1.0 M NaOH to maintain the pH strictly at 7.0. Failure to neutralize the acid will result in rapid KRED denaturation below pH 6.0.

-

Extraction : After 18 hours, halt stirring. The phases will separate cleanly. Decant the MTBE layer, perform one additional MTBE extraction of the aqueous layer, and concentrate the combined organics.

Analytical Validation (Self-Validating Checkpoint)

To confirm the success of either protocol, the conversion and enantiomeric excess (ee) must be determined via Chiral Gas Chromatography (GC)[1].

-

Column : CP-Chirasil-Dex CB (or equivalent chiral stationary phase).

-

Detector : Flame Ionization Detector (FID).

-

Method : Isothermal hold at 110 °C for 15 minutes, followed by a ramp of 10 °C/min to 200 °C.

-

Validation Logic : The (S)-enantiomer and (R)-enantiomer will elute as distinct peaks. Calculate ee using the formula: ee (%) = [((R) - (S)) / ((R) + (S))] × 100. A successful biocatalytic run should yield an ee > 99%.

References

- Deuterium substituted xanthine derivatives (US8263601B2). Google Patents.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of (R)-6-chloro-2-hexanol Derivatives

Introduction

(R)-6-chloro-2-hexanol is a valuable chiral building block in organic synthesis, prized for its bifunctional nature, containing both a stereocenter and a reactive alkyl chloride.[1] The secondary alcohol provides a handle for introducing chirality, while the primary chloride offers a site for carbon-carbon and carbon-heteroatom bond formation. However, the use of secondary alkyl chlorides in transition-metal-catalyzed cross-coupling reactions has historically been a significant challenge.[2] Key hurdles include sluggish oxidative addition to the metal center and the propensity for β-hydride elimination, which can lead to isomerization and low yields.[3]

Recent advancements in catalyst design, particularly the development of sophisticated phosphine ligands and nickel-based systems, have begun to unlock the synthetic potential of these challenging electrophiles.[2][4] This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals aiming to utilize derivatives of (R)-6-chloro-2-hexanol in modern cross-coupling reactions. We will address the critical first step of hydroxyl group protection, followed by detailed procedures for Negishi and Kumada C(sp³)–C(sp²) couplings and Buchwald-Hartwig C(sp³)–N amination.

The protocols detailed herein are adapted from leading methodologies in the field, chosen for their reliability, broad substrate scope, and functional group tolerance.[5][6] The overarching goal is to provide a practical framework for the successful incorporation of this versatile chiral synthon into complex molecular architectures.

Part 1: Mandatory Hydroxyl Protection Strategy

The free hydroxyl group in (R)-6-chloro-2-hexanol is incompatible with the basic and organometallic conditions required for most cross-coupling reactions.[7] It can act as a proton source, quenching organometallic reagents, or coordinate to the metal catalyst, inhibiting its activity. Therefore, protection of the alcohol is a mandatory first step. A silyl ether, specifically the tert-butyldimethylsilyl (TBS) ether, is an ideal choice due to its ease of installation, stability across a wide range of reaction conditions, and selective removal under mild conditions using a fluoride source.[8]

Protocol 1: Synthesis of (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

This protocol details the protection of the secondary alcohol as a TBS ether.

Principle

The alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, typically imidazole, which acts as both a base and a catalyst. The reaction proceeds via an SN2-type mechanism at the silicon center.[8]

Reagents and Equipment

-

(R)-6-chloro-2-hexanol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen supply

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology

-

To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-6-chloro-2-hexanol (1.0 equiv).

-

Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

-

Add imidazole (1.5 equiv) to the solution and stir until it dissolves.

-

Add TBSCl (1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane.

Causality and Insights

-

Why Imidazole? Imidazole is a superior base to triethylamine for this reaction. It not only scavenges the HCl byproduct but also forms a highly reactive silyl-imidazolium intermediate, which accelerates the silylation process.

-

Solvent Choice: DCM is a good general-purpose solvent. For more sterically hindered alcohols, DMF can be used to increase the reaction rate.

-

Purification: The product is significantly less polar than the starting alcohol, allowing for easy separation by silica gel chromatography.

Part 2: C(sp³)–C(sp²) Cross-Coupling Protocols

With the protected substrate in hand, we can now explore C-C bond-forming reactions at the C1 position. The low reactivity of the secondary alkyl chloride necessitates the use of highly active catalyst systems. Nickel and Palladium catalysts featuring bulky, electron-rich phosphine ligands have proven most effective.[2][5]

Protocol 2: Negishi Cross-Coupling with Aryl Bromides

The Negishi coupling is a powerful reaction that joins an organozinc reagent with an organic halide.[9] Catalyst systems developed by Buchwald and others have enabled the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides.[5][10]

Principle

This protocol involves two stages: first, the formation of the secondary alkylzinc reagent from the protected chloroalkane, and second, the palladium-catalyzed cross-coupling with an aryl bromide. A key innovation is the use of a biarylphosphine ligand (e.g., CPhos) that effectively promotes the desired reductive elimination over the undesired β-hydride elimination pathway.[5]

Workflow Diagram: Negishi Coupling

Caption: Workflow for the two-stage Negishi cross-coupling protocol.

Reagents and Equipment

-

(R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

-

Lithium metal, Naphthalene

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Aryl bromide (coupling partner)

-

Palladium(II) acetate (Pd(OAc)₂)

-

CPhos (or similar biarylphosphine ligand like SPhos, RuPhos)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and oven-dried glassware

-

Inert atmosphere glovebox (recommended for handling organozinc reagents)

Step-by-Step Methodology

A. Preparation of the Secondary Alkylzinc Reagent

-

In a glovebox, prepare a solution of lithium naphthalenide by stirring lithium metal (4.0 equiv) and naphthalene (4.4 equiv) in anhydrous THF at room temperature for 2 hours.

-

In a separate flask, dissolve (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane (1.0 equiv) in THF.

-

Cool the chloroalkane solution to -78 °C (dry ice/acetone bath).

-

Slowly add the dark green lithium naphthalenide solution to the chloroalkane solution until the green color persists, indicating complete conversion to the organolithium intermediate.

-

In another flask, prepare a solution of anhydrous ZnBr₂ (1.5 equiv) in THF.

-

Slowly add the organolithium solution to the ZnBr₂ solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete transmetalation. This solution of the secondary alkylzinc reagent is used directly in the next step.

B. Palladium-Catalyzed Cross-Coupling

-

In a separate oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %) and CPhos (4 mol %).

-

Add the aryl bromide (1.2 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF via syringe.

-

Add the freshly prepared secondary alkylzinc reagent solution (from step A.6) via cannula or syringe.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Causality and Insights

-

Why CPhos? The ligand CPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is a bulky, electron-rich biaryl monophosphine. This architecture is crucial for promoting the reductive elimination of the C(sp³)–C(sp²) product from the Pd(II) intermediate, outcompeting the deleterious β-hydride elimination pathway that plagues secondary alkyl substrates.[5]

-

Organozinc Reagents: Organozinc reagents offer a good balance of reactivity and functional group tolerance compared to more reactive Grignard or organolithium species, making them ideal for complex molecule synthesis.[10]

-

Inert Conditions: Both the organolithium and organozinc intermediates are highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is essential for success.

Protocol 3: Kumada-Corriu-Tamao Coupling with Aryl Grignard Reagents

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes.[6] This method is attractive due to the low cost of nickel and the ready availability of Grignard reagents. Nickel pincer complexes have shown particular promise for coupling non-activated alkyl halides.[11]

Principle

A nickel(II) pincer complex catalyzes the cross-coupling of the secondary alkyl chloride with an aryl Grignard reagent. The reaction is believed to proceed through a radical-rebound mechanism, which can be effective for sterically hindered sp³ centers.[11]

Reagents and Equipment

-

(R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane

-

Arylmagnesium bromide (Aryl-MgBr, Grignard reagent)

-

Nickel(II) pincer complex (e.g., [((Me)NN₂)NiCl]) or a combination of NiCl₂(dme) and a ligand

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Standard Schlenk line and oven-dried glassware

Step-by-Step Methodology

-

To an oven-dried Schlenk flask under argon, add the nickel precatalyst (e.g., [((Me)NN₂)NiCl], 3 mol %).

-

Add a solution of (R)-6-chloro-2-((tert-butyldimethylsilyl)oxy)hexane (1.0 equiv) in anhydrous THF.

-

Cool the mixture to 0 °C (ice bath).

-